1-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol, also known as 1-(aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride, is a compound with significant potential in medicinal chemistry. It is primarily studied for its anticonvulsant and analgesic properties, exhibiting structural similarities to other central nervous system-active compounds. The molecular formula of this compound is CHClNO, with a molecular weight of 213.7 g/mol.
This compound is classified under the category of amino-substituted tetralins and related homocyclic compounds. It has been explored in various scientific studies and applications due to its potential therapeutic effects . Its synthesis and characterization have been documented in several chemical literature sources, highlighting its relevance in organic chemistry and pharmacology.
The synthesis of 1-(aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol typically involves the reductive amination of appropriate precursors. One common method includes starting with 5,6,7,8-tetrahydronaphthalen-2-one or its derivatives. The process generally involves the following steps:
The reaction conditions typically require careful control of temperature and pH to maximize yield and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 1-(aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol features a tetrahydronaphthalene core with an amino methyl group attached at position one and a hydroxyl group at position two. This configuration contributes to its biological activity.
1-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol can participate in various chemical reactions due to its functional groups:
The reactivity of this compound can be influenced by factors such as solvent choice and temperature. Reaction mechanisms often involve the formation of intermediates that can be characterized using spectroscopic methods.
The mechanism of action for 1-(aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol primarily relates to its interaction with neurotransmitter systems in the central nervous system. It is believed to modulate neurotransmitter release and receptor activity, which may contribute to its anticonvulsant effects.
Research indicates that this compound may influence GABAergic transmission or interact with opioid receptors, although specific pathways remain an area for further investigation .
1-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol has several significant applications:
The synthesis of 1-(aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol derivatives leverages strategic modifications of the 4-anilidopiperidine scaffold to enhance μ-opioid receptor (MOR) selectivity. Key innovations include:
Peptidomimetic Hybridization: Replacement of the phenethyl group in classical fentanyl analogues with tetrahydronaphthalen-2yl-methyl moieties enables exploration of hydrophobic pocket interactions. This approach yielded compound 20 (Ki = 2 nM at MOR), featuring a 5-hydroxyl substitution that conferred 5,000-fold MOR selectivity over δ-opioid receptors (DOR). The synthesis employed reductive amination between 5-hydroxytetrahydronaphthalene-2-carbaldehyde and N-phenyl-N-(piperidin-4-yl)propionamide precursors, followed by tetrahydropyran (THP) deprotection [1].
Scaffold Diversification: Introduction of amino, acetamide, and hydroxyl groups at the 5-position of the tetrahydronaphthalene ring significantly modulates receptor affinity. Hydroxyl-substituted derivatives (e.g., 21, MOR Ki = 190 nM) outperformed amine-substituted analogues (e.g., 8, MOR Ki = 580 nM) due to enhanced hydrogen bonding with Tyr residues in the MOR binding pocket [1].
Table 1: Structure-Activity Relationships of 5-Substituted Tetrahydronaphthalene Derivatives
Compound | 5-Position R | MOR Ki (nM) | DOR Ki (nM) | MOR:DOR Selectivity |
---|---|---|---|---|
8 | -NH₂ | 580 | >10,000 | >17-fold |
11 | -NHCOCH₃ | 460 | >10,000 | >22-fold |
20 | -OH | 2 | >10,000 | >5,000-fold |
21 | -OH | 190 | >10,000 | >50-fold |
Catalytic strategies enable precise stereocontrol and C–N bond formation critical for aminomethyl tetrahydronaphthalenol synthesis:
Asymmetric Hydrogenation: Chiral ruthenium-catalyzed hydrogenation of tetralone-derived enamines generates enantiomerically pure aminomethyl intermediates. Using (S)-BINAP-RuCl₂ catalysts, this method achieves >95% ee for the (S)-configured agonist FW-AII-OH-2 (DOR Ki = 4.7 nM), essential for δ-receptor selectivity [2].
Reductive Amination: Sodium triacetoxyborohydride-mediated reductive amination between 5,6,7,8-tetrahydronaphthalene-2-carbaldehyde and primary/secondary amines provides high yields (75–90%) of tertiary amine products. This method facilitated the synthesis of FW-DI-OH-2 (DOR Ki = 8.65 nM) via coupling with N-propylpiperazine [2].
Cross-Coupling: Suzuki-Miyaura reactions install aryl groups at the 6-position using Pd(PPh₃)₄ catalysis. For example, coupling of 6-bromo-tetrahydronaphthalenol with 2-methoxyphenylboronic acid yielded biphenyl derivatives with enhanced DOR affinity (e.g., FW-DIII-OH-2, DOR Ki = 228.5 nM) [2].
Solid-phase techniques accelerate the generation of analogues for SAR studies:
Resin-Bound Intermediates: Wang resin-linked tetrahydronaphthalen-2-ol scaffolds enable sequential amination and acylation. After Fmoc deprotection, aminomethylation with bromoacetate followed by amine displacement yields libraries of 30+ derivatives per run. This approach identified D-512, a potent dopamine D2/D3 agonist with neuroprotective effects in Parkinson’s models [5].
Cleavage Optimization: TFA cleavage (95:2.5:2.5 TFA/H₂O/TIPS) achieves >85% recovery of functionalized tetrahydronaphthalenols. Critical modifications include:
Table 2: Solid-Phase Synthesis Optimization Parameters
Step | Condition | Yield Improvement | Purity Impact |
---|---|---|---|
Resin Loading | 0.8 mmol/g Wang resin, DIC/HOBt | Baseline | >95% |
Phenol Protection | Acetic anhydride/DMAP, 25°C | +12% | +8% |
Aminomethylation | Bromoacetate/DIEA, 60°C, 6h | +18% | -5% |
TFA Cleavage | Standard (25°C, 2h) | Baseline | 80% |
Microwave Cleavage | 50°C, 0.1 M TFA, 20 min | +15% | +12% |
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 19275-47-9
CAS No.:
CAS No.: 1356964-77-6
CAS No.: